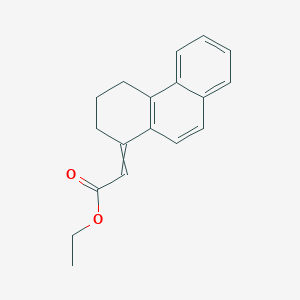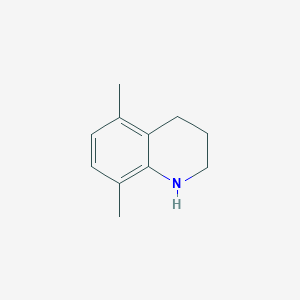![molecular formula C21H21NO B14309356 4-[(Dimethylamino)methyl]-2,6-diphenylphenol CAS No. 117332-02-2](/img/structure/B14309356.png)
4-[(Dimethylamino)methyl]-2,6-diphenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)methyl]-2,6-diphenylphenol is an aromatic organic compound that features both tertiary amine and phenolic hydroxyl functionalities within the same molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-2,6-diphenylphenol typically involves the reaction of dimethylamine with a suitable phenolic precursor under controlled conditions. One common method involves the alkylation of phenol with dimethylamine in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The process may also involve purification steps like distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(Dimethylamino)methyl]-2,6-diphenylphenol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized as an antioxidant in lubricants and other industrial products
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can participate in hydrogen bonding and electrostatic interactions, while the phenolic hydroxyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar basicity and catalytic properties.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another compound with both tertiary amine and phenolic hydroxyl functionalities.
Uniqueness
Its combination of tertiary amine and phenolic hydroxyl groups within the same molecule allows for versatile interactions and reactions, making it valuable in various scientific and industrial contexts .
Properties
CAS No. |
117332-02-2 |
|---|---|
Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-2,6-diphenylphenol |
InChI |
InChI=1S/C21H21NO/c1-22(2)15-16-13-19(17-9-5-3-6-10-17)21(23)20(14-16)18-11-7-4-8-12-18/h3-14,23H,15H2,1-2H3 |
InChI Key |
RXXGPXQJRRGRJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


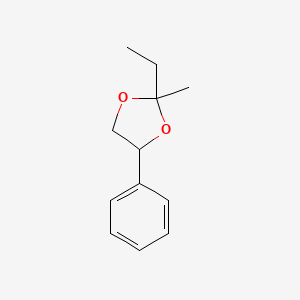

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
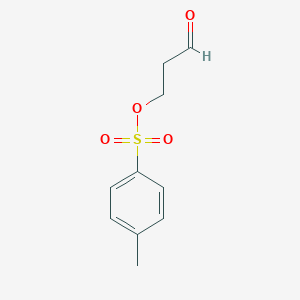
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
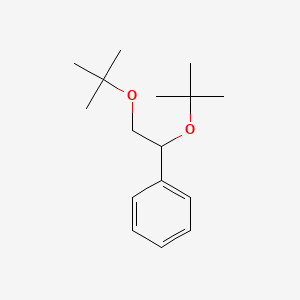
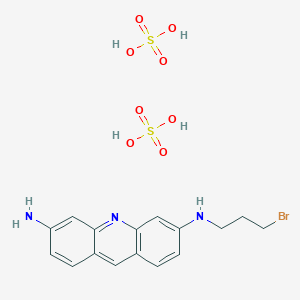
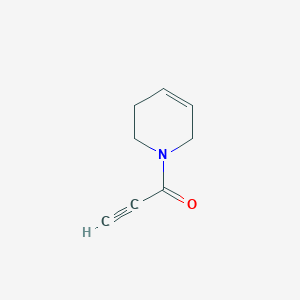
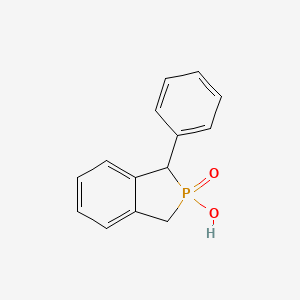
![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
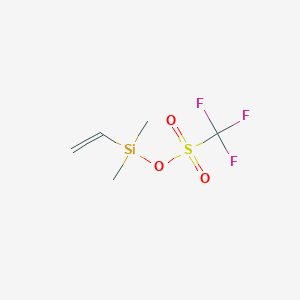
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
